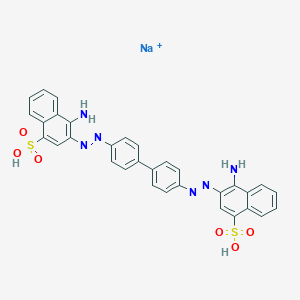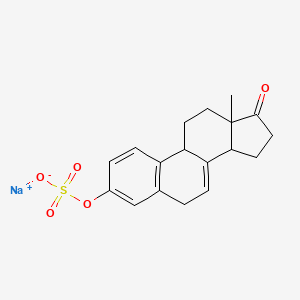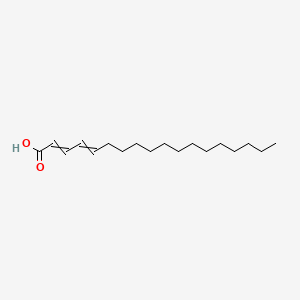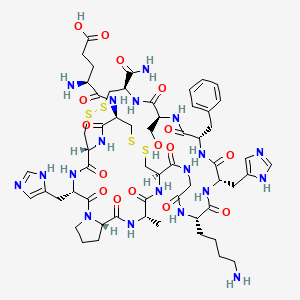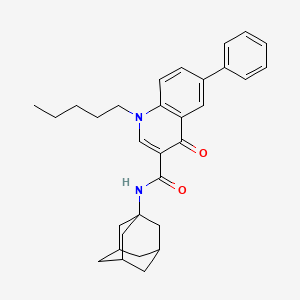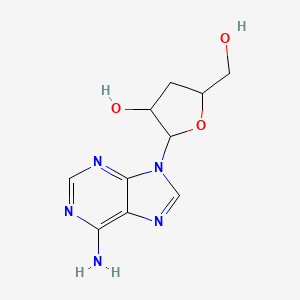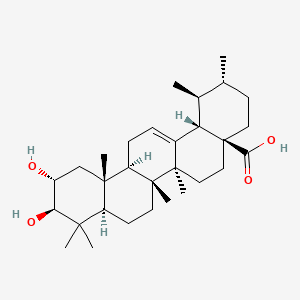![molecular formula C16H17FN2O5S B1669501 2-[[[4-(4-Fluorophenoxy)phenyl]sulfonyl]amino]-N-hydroxy-2-methylpropanamide CAS No. 210755-45-6](/img/structure/B1669501.png)
2-[[[4-(4-Fluorophenoxy)phenyl]sulfonyl]amino]-N-hydroxy-2-methylpropanamide
Übersicht
Beschreibung
This compound, also known as CP-471474 or PF-1626077, is a broad-spectrum inhibitor of matrix metalloproteinases (MMPs). It has a low nanomolar IC50 efficacy for MMP-2, MMP-3, MMP-9, and MMP-13 . The empirical formula of the compound is C16H17FN2O5S, and it has a molecular weight of 368.38 .
Molecular Structure Analysis
The molecular structure of this compound includes a fluorophenoxy group, a phenylsulfonyl group, and an amino-N-hydroxy-2-methylpropanamide group . The presence of these functional groups contributes to the compound’s reactivity and its ability to inhibit MMPs.Physical And Chemical Properties Analysis
This compound is a white to off-white powder. It is soluble in DMSO at a concentration of ≥20 mg/mL . The compound is stable at room temperature .Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of 2-[[[4-(4-Fluorophenoxy)phenyl]sulfonyl]amino]-N-hydroxy-2-methylpropanamide Applications
1. Inhibition of ECM Remodeling in Tumor Environments This compound, as a matrix metalloproteinase inhibitor (MMPI), plays a crucial role in preventing the remodeling of the extracellular matrix (ECM) surrounding tumors, which is essential for tumor progression and metastasis. By inhibiting this process, it can potentially suppress tumor growth and spread .
Anti-Angiogenesis in Cancer Therapy: MMPIs, including this compound, have been shown to inhibit tumor-induced angiogenesis—the formation of new blood vessels that supply nutrients to tumors. This can effectively starve tumors and halt their growth .
Cardiovascular Disease Management: CP-471474, a broad-spectrum MMPI which includes this compound, has been reported to prevent left ventricular remodeling after experimental myocardial infarction in mice, suggesting potential applications in managing heart diseases .
Osteoarthritis and Joint Degradation: The degradation of ECM is a significant factor in osteoarthritis and joint degradation. By inhibiting MMPs, this compound could slow down the degradation process and provide therapeutic benefits for these conditions .
Wound Healing and Tissue Repair: MMPs are involved in wound healing and tissue repair processes. Controlled inhibition by MMPIs can be beneficial in chronic wounds where excessive ECM degradation occurs .
6. Inhibition of Proliferating Endothelial Cells in Tumors MMPIs can restrict the movement of proliferating endothelial cells into areas of tumor growth, thereby limiting the expansion and invasion of cancer cells .
Developmental Biology Research: The role of MMPs in embryonic development is significant, and inhibitors like this compound are used to study their function and impact on developmental processes .
Synthetic Chemistry and Material Science: The structural complexity of MMPIs, including various derivatives like hydroxamic acids and sulfonamides, makes them subjects of interest in synthetic chemistry research for developing new materials with specific properties .
Wirkmechanismus
Target of Action
The primary targets of this compound, also known as CP-471474 , are matrix metalloproteinases (MMPs) . MMPs are a group of enzymes that play a crucial role in the degradation of extracellular matrix components, which is essential for tissue remodeling and cell migration.
Mode of Action
CP-471474 acts as a broad-spectrum inhibitor of MMPs . It has a low nanomolar IC50 efficacy for MMP-2, MMP-3, MMP-9, and MMP-13 . It has low potency against mmp-1 . By inhibiting these enzymes, CP-471474 can prevent the degradation of the extracellular matrix, thereby influencing various physiological and pathological processes.
Biochemical Pathways
The inhibition of MMPs affects multiple biochemical pathways. For instance, it can prevent left ventricular remodeling after experimental myocardial infarction . It can also inhibit cigarette smoke-induced lung inflammation and the progression of emphysema in guinea pig models .
Pharmacokinetics
It is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The inhibition of MMPs by CP-471474 can lead to various molecular and cellular effects. For example, it can prevent tissue remodeling and cell migration, which are critical for wound healing and cancer metastasis. It can also reduce inflammation and slow the progression of diseases such as emphysema .
Eigenschaften
IUPAC Name |
2-[[4-(4-fluorophenoxy)phenyl]sulfonylamino]-N-hydroxy-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O5S/c1-16(2,15(20)18-21)19-25(22,23)14-9-7-13(8-10-14)24-12-5-3-11(17)4-6-12/h3-10,19,21H,1-2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOQJYRPDUMCNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NO)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40175302 | |
| Record name | 2-(((4-(4-fluorophenoxy)phenyl)sulfonyl)amino)-N-hydroxy-2-methyl-Propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[[4-(4-Fluorophenoxy)phenyl]sulfonyl]amino]-N-hydroxy-2-methylpropanamide | |
CAS RN |
210755-45-6 | |
| Record name | CP-471474 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210755456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(((4-(4-fluorophenoxy)phenyl)sulfonyl)amino)-N-hydroxy-2-methyl-Propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[[[4-(4-Fluorophenoxy)phenyl]sulfonyl]amino]-N-hydrox y-2-methylpropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CP-471474 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96U47H947L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




